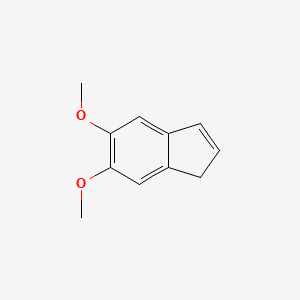

5,6-Dimethoxy-1H-indene

Description

Contextual Significance of the Indene (B144670) Scaffold in Organic Chemistry

The indene scaffold, a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a significant structural motif in organic chemistry. ontosight.airesearchgate.net This framework is not merely a synthetic curiosity; it serves as the core for a variety of compounds with diverse and important applications. The indene structure is a key component in the synthesis of various ligands and has been explored for its potential in creating novel therapeutic agents. ontosight.airsc.org For instance, derivatives of indene have been investigated for their activity as serotonin (B10506) 5-HT6 receptor ligands. rsc.org The versatility of the indene scaffold allows for the synthesis of complex molecular architectures through various chemical transformations, including branch-selective synthesis to create oxindole (B195798) and indene scaffolds. acs.org

The Role of Methoxy (B1213986) Substitution in Indene Chemical Space

The introduction of methoxy (-OCH3) groups onto a chemical scaffold can significantly influence its properties. ontosight.aihpmcsupplier.comnih.gov A methoxy group is composed of a methyl group bonded to an oxygen atom and is a common substituent in many organic compounds. ontosight.ai In the context of the indene framework, methoxy substitution can alter the molecule's electronic properties, solubility, and reactivity. hpmcsupplier.com Methoxy groups are generally considered electron-donating when attached to an aromatic system at the para position, which can impact the reactivity of the indene ring. wikipedia.org They are known to enhance the solubility of compounds in various solvents and can contribute to the stabilization of molecules. hpmcsupplier.com Furthermore, the presence of methoxy groups can be crucial in the design of biologically active molecules, as they can affect a compound's ability to interact with biological targets. ontosight.ai

Scope and Research Focus on 5,6-Dimethoxy-1H-indene and its Analogs

Chemical and Physical Properties

The fundamental properties of 5,6-Dimethoxy-1H-indene and its precursors are crucial for their handling, characterization, and application in further chemical synthesis. The precursor, 5,6-dimethoxy-1-indanone (B192829), is a white to bright yellow solid with a melting point of 118-120°C. chembk.com It is soluble in solvents such as chloroform (B151607) and ethyl acetate. chembk.com Spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, are essential for confirming the structure of these compounds. tandfonline.comchemicalbook.com For instance, in a study of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives, detailed 1H-NMR and 13C-NMR data were reported to confirm the structures of the synthesized compounds. tandfonline.com

Table 1: Physicochemical Properties of 5,6-Dimethoxy-1-indanone

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H12O3 | chembk.comnist.gov |

| Molar Mass | 192.21 g/mol | chembk.com |

| Melting Point | 118-120 °C | chembk.com |

| Boiling Point | 139 °C / 2 mmHg | chembk.com |

| Flash Point | 144.6 °C | chembk.com |

| Appearance | White to bright yellow solid | chembk.com |

| Solubility | Chloroform, Ethyl Acetate | chembk.com |

Synthesis and Characterization

The synthesis of 5,6-Dimethoxy-1H-indene and its derivatives often begins with the precursor 5,6-dimethoxy-1-indanone. tandfonline.comresearchgate.net Various synthetic routes have been developed to create a range of analogs. For example, a series of 5,6-dimethoxy-1H-indene-2-carboxamides was synthesized from 5,6-dimethoxy-1H-indene-2-carboxylic acid. tandfonline.comtandfonline.com The synthesis pathway for these compounds has been detailed in the literature. tandfonline.com

The characterization of these molecules relies heavily on spectroscopic techniques. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition. tandfonline.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. For instance, the 1H-NMR spectrum of 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-fluoro-phenyl)-amide shows characteristic signals for the aromatic and methoxy protons. tandfonline.com Similarly, the 13C-NMR spectrum provides information about the carbon framework of the molecule. tandfonline.com Infrared (IR) spectroscopy is another valuable tool for identifying the functional groups present in the molecule. nist.gov

Table 2: Spectroscopic Data for a Representative 5,6-Dimethoxy-1H-indene Derivative

| Compound | Spectroscopic Data | Reference |

|---|---|---|

| 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-fluoro-phenyl)-amide | 1H-NMR (400 MHz, CDCl3) δ: 7.74 (s, 1H, –NH), 7.59 (d, 1H, J = 8.42 Hz, Ar-Hf), 7.51 (s, 1H, Hc), 7.04 (s, 1H, Ar-Hd), 7.00 (d, 2H, J = 8.42 Hz, Ar-Hg), 6.97 (s, 1H, Ar-He), 3.92 (s, 3H, Ar-OCH3) 3.89 (s, 3H, Ar-OCH3), 3.69 (s, 2H, Ha and Hb). 13C-NMR (100 MHz, CDCl3) δ: 163.06, 158.32, 149.78, 149.03, 139.52, 137.53, 137.12, 135.53, 134.27, 121.97, 116.00, 115.77, 107.83, 105.97, 56.37, 56.34 and 38.52. HRMS (ESI) m/z [M + H]+: 314.1120 (calcd for C18H16FNO3 [M + H]+ 314.1114). | tandfonline.com |

| 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-bromo-phenyl)-amide | 1H-NMR (400 MHz, CDCl3) δ: 7.80 (s, 1H, –NH), 7.54 (s, 1H, Hc), 7.51 (d, 2H, J =7.68 Hz, Ar-Hf), 7.42 (d, 2H, J = 8.78 Hz, Ar-Hg), 7.03 (s, 1H, Ar-Hd), 6.95 (s, 1H, Ar-He), 3.91 (s, 3H, Ar-OCH3) 3.88 (s, 3H, Ar-OCH3), 3.67 (d, 2H, Ha and Hb). 13C-NMR (100 MHz, CDCl3) δ: 163.09, 149.85, 149.03, 139.37, 137.60, 137.40, 136.84, 135.45, 132.18, 121.72, 116.92, 107.81, 105.99, 56.37, 56.35 and 38.50. HRMS (ESI) m/z [M + H]+: 374.0314 (calcd for C18H16BrNO3 [M + H]+ 374.0314). | tandfonline.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5,6-dimethoxy-1H-indene |

InChI |

InChI=1S/C11H12O2/c1-12-10-6-8-4-3-5-9(8)7-11(10)13-2/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

WECDVEZBFATDQE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CCC2=C1)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,6 Dimethoxy 1h Indene and Its Functionalized Derivatives

Strategic Retrosynthetic Approaches to the 5,6-Dimethoxy-1H-indene Core

Retrosynthetic analysis provides a logical framework for dissecting the target molecule, 5,6-dimethoxy-1H-indene, into simpler, commercially available precursors. wikipedia.org The primary goal of this analysis is structural simplification by identifying key bond disconnections.

For the 5,6-dimethoxy-1H-indene nucleus, the most logical retrosynthetic disconnection occurs at the C1-C2 alkene bond within the five-membered ring. This transformation, via a functional group interconversion (FGI), points to 5,6-dimethoxy-1-indanol as a direct precursor. The indanol, in turn, can be obtained from the corresponding ketone, 5,6-dimethoxy-1-indanone (B192829), through a reduction reaction.

The indanone itself is a critical intermediate. A C-C bond disconnection between the carbonyl carbon (C1) and the aromatic ring (C7a) reveals a key intramolecular Friedel-Crafts acylation pathway. nih.govrsc.org This leads to a 3-arylpropanoic acid derivative, specifically 3-(3,4-dimethoxyphenyl)propanoic acid, as the acyclic precursor. Further disconnection of this propanoic acid sidechain from the aromatic ring points to 1,2-dimethoxybenzene (B1683551) (veratrole) as the fundamental aromatic building block. This strategic breakdown simplifies a complex bicyclic structure into readily accessible starting materials.

Precursor Chemistry and Starting Material Utilization

The synthesis of 5,6-dimethoxy-1H-indene is heavily reliant on the preparation and utilization of key precursors, primarily the corresponding indanone and the foundational aromatic building block, ortho-dimethoxybenzene.

The most prevalent and well-documented route to 5,6-dimethoxy-1H-indene proceeds through the key intermediate, 5,6-dimethoxy-1-indanone. researchgate.net This indanone is an electron-rich compound primarily used as a foundational material in medicinal chemistry. guidechem.com

The general synthetic sequence involves two main stages:

Formation of 5,6-Dimethoxy-1-indanone: This is typically achieved via an intramolecular Friedel-Crafts acylation of a 3-(3,4-dimethoxyphenyl)propanoic acid derivative. nih.gov

Conversion of Indanone to Indene (B144670): This transformation is a two-step process. First, the carbonyl group of the indanone is reduced to a secondary alcohol, yielding 5,6-dimethoxy-1-indanol. Common reducing agents for this step include sodium borohydride (B1222165) or lithium aluminum hydride. guidechem.com Subsequently, the resulting indanol undergoes an acid-catalyzed dehydration reaction to form the C1-C2 double bond, yielding the final 5,6-dimethoxy-1H-indene product. A study on the dehydration of the analogous 4,7-dimethoxy-1-indanol demonstrated that using a catalytic amount of p-toluenesulfonic acid in chloroform (B151607) at room temperature provides the corresponding indene in quantitative yield, a method applicable to other electron-rich benzylic alcohols. mtu.edu

A one-pot process for the conversion of 1-indanone (B140024) to indene using orthogonal tandem catalysis with a mixture of Cu/SiO2 and HZSM-5 has also been investigated, achieving high yields. rsc.org

The ultimate starting material for many synthetic routes leading to the 5,6-dimethoxy-1H-indene core is 1,2-dimethoxybenzene, also known as veratrole. google.com This readily available compound serves as the aromatic foundation upon which the five-membered ring is constructed.

The synthesis of the crucial precursor, 3-(3,4-dimethoxyphenyl)propanoic acid, typically begins with veratrole. The reaction sequence involves introducing a three-carbon side chain onto the benzene (B151609) ring through methods such as Friedel-Crafts acylation with succinic anhydride (B1165640) followed by reduction, or other electrophilic substitution reactions that append the required propanoic acid moiety. This positions the side chain correctly for the subsequent intramolecular cyclization to form the indanone ring system.

Direct and Catalytic Synthesis of the 5,6-Dimethoxy-1H-indene Nucleus

Modern synthetic efforts aim to improve efficiency and atom economy through direct and catalytic methods. While many routes proceed via the indanone intermediate, catalytic approaches can streamline the formation of the indene nucleus.

For instance, the conversion of the precursor 5,6-dimethoxy-1-indanone to 5,6-dimethoxy-1H-indene can be performed efficiently in a one-pot liquid phase process. This has been demonstrated using a system of unassisted and assisted orthogonal tandem catalysis, which combines a hydrogenation catalyst (Cu/SiO2) and an acid catalyst (HZSM-5) to facilitate the reduction and subsequent dehydration in a single procedure, achieving an indene yield of approximately 80%. rsc.org

More general catalytic methods for forming indene rings include the reaction of N-benzylic sulfonamides with internal alkynes, catalyzed by iron(III) chloride (FeCl3), which proceeds through the cleavage of a C-N bond to generate a benzyl (B1604629) cation intermediate. organic-chemistry.org Another approach involves the rhodium(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes. organic-chemistry.org While not specifically detailed for the 5,6-dimethoxy derivative, these catalytic strategies represent potential pathways for the direct synthesis of the indene nucleus from different starting materials.

Established Synthetic Routes to Functionalized 5,6-Dimethoxyindene Derivatives

The intramolecular Friedel-Crafts acylation is the cornerstone reaction for synthesizing the 5,6-dimethoxy-1-indanone precursor. orgsyn.orgresearchgate.net This reaction involves the cyclization of an acylating agent, typically a 3-arylpropionic acid or its corresponding acid chloride, onto the electron-rich aromatic ring. nih.govoup.com The reaction requires a Brønsted or Lewis acid promoter to facilitate the electrophilic aromatic substitution.

A variety of acid catalysts and conditions have been employed for this cyclization, each with varying degrees of efficiency and substrate compatibility. The choice of catalyst can be crucial, as harsh conditions can sometimes lead to demethylation of the methoxy (B1213986) groups, forming undesired byproducts. researchgate.net Catalytic approaches are favored over stoichiometric reagents to improve the environmental profile of the synthesis. For example, bromopentacarbonylrhenium(I) ([ReBr(CO)5]) has been shown to effectively catalyze the intramolecular acylation of 3-(3',4'-dimethoxyphenyl)propionyl chloride to afford 5,6-dimethoxy-1-indanone in high yield. oup.com

Below is a table summarizing various conditions reported for the synthesis of 5,6-dimethoxy-1-indanone via intramolecular Friedel-Crafts acylation.

| Precursor | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-(3,4-dimethoxyphenyl)propanoic acid | Trifluoromethanesulfonic acid | Dichloromethane | 80°C | Not specified | guidechem.com |

| 3-Chloro-3',4'-dimethoxypropiophenone | Sulfuric acid | Not specified | 55-59°C, 8 hours | High Purity (98.59%) | quickcompany.in |

| 3-(3',4'-dimethoxyphenyl)propionyl chloride | [ReBr(CO)5] (catalytic) | 1,2-Dichloroethane | Reflux | 80% | oup.com |

| 3-(3,4-dimethoxyphenyl)propanoic acid | p-Toluenesulfonic acid and P2O5 | Not specified | Not specified | High Yield | semanticscholar.org |

Condensation Reactions, including Knoevenagel Condensation

Condensation reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. In the context of 5,6-Dimethoxy-1H-indene derivatives, the Knoevenagel condensation has proven to be a particularly effective strategy for introducing functionalized side chains at the 2-position of the indanone precursor, 5,6-dimethoxy-1-indanone. tandfonline.comresearchgate.net The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

A prominent application of this methodology is found in the synthesis of Donepezil, a leading therapeutic for Alzheimer's disease. tandfonline.comnewdrugapprovals.org In this synthesis, 5,6-dimethoxy-1-indanone is reacted with 1-benzyl-4-piperidinecarboxaldehyde in the presence of a base. tandfonline.comnewdrugapprovals.org The active methylene (B1212753) group at the C2 position of the indanone acts as the nucleophile, attacking the aldehyde to form an intermediate that subsequently dehydrates to yield 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine (B6355638), a key intermediate in the synthesis of Donepezil. tandfonline.comresearchgate.net

The choice of base and solvent system is crucial for the success of these condensation reactions. While strong bases like lithium diisopropylamide (LDA) have been employed, milder conditions using alkali metal carbonates at elevated temperatures have also been shown to be effective, particularly for large-scale preparations. tandfonline.comnewdrugapprovals.org The reaction of 5,6-dimethoxy-1-indanone with pyridin-4-aldehyde to give 5,6-dimethoxy-2-(pyridin-4-yl)methylene indan-1-one is another example of a Knoevenagel-type condensation that serves as a pivotal step in certain synthetic routes to Donepezil. newdrugapprovals.org

Furthermore, the versatility of this approach is demonstrated by the synthesis of novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridines. researchgate.net In this work, the indanone is first converted to a Schiff's base, which then undergoes cyclization with 2-arylidenemalononitrile in the presence of a catalytic amount of piperidine. researchgate.net This sequential Knoevenagel condensation/cyclization strategy opens avenues for the creation of diverse libraries of functionalized indene derivatives. nih.gov

| Reactants | Reagents/Conditions | Product | Significance |

|---|---|---|---|

| 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde | Lithium diisopropylamide (LDA) or alkali metal carbonates at elevated temperatures | 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine | Key intermediate in the synthesis of Donepezil tandfonline.comresearchgate.netnewdrugapprovals.org |

| 5,6-dimethoxy-1-indanone and pyridin-4-aldehyde | Base | 5,6-dimethoxy-2-(pyridin-4-yl)methylene indan-1-one | Intermediate in alternative Donepezil syntheses newdrugapprovals.org |

| Schiff's base of 5,6-dimethoxy-1-indanone and 2-arylidenemalononitrile | Piperidine (catalytic) | 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives | Synthesis of novel functionalized indene derivatives researchgate.net |

Cyclization Strategies for Indanone Formation

The formation of the indanone ring system is a critical step in the synthesis of 5,6-Dimethoxy-1H-indene and its derivatives. The most widely employed and powerful method for constructing the 1-indanone skeleton is the intramolecular Friedel-Crafts acylation. orgsyn.orgmasterorganicchemistry.combeilstein-journals.orgwikipedia.org This reaction involves the cyclization of a suitable precursor, typically a 3-arylpropanoic acid or its corresponding acid chloride, in the presence of a Lewis or Brønsted acid. beilstein-journals.org

For the synthesis of 5,6-dimethoxy-1-indanone, the readily available starting material is 3-(3,4-dimethoxyphenyl)propanoic acid. chinjmap.com The cyclization of this precursor is commonly achieved using strong acids such as polyphosphoric acid (PPA). beilstein-journals.orgd-nb.info PPA serves as both the catalyst and the solvent, promoting the intramolecular electrophilic aromatic substitution to form the five-membered ring of the indanone. d-nb.info The reaction proceeds by activation of the carboxylic acid, followed by attack of the electron-rich aromatic ring onto the acylium ion intermediate.

While effective, traditional Friedel-Crafts acylation often requires stoichiometric amounts of strong acids, which can lead to issues with functional group compatibility and product isolation. orgsyn.org To address these limitations, catalytic variants have been developed. For instance, bromopentacarbonylrhenium(I) ([ReBr(CO)5]) has been shown to catalyze the intramolecular Friedel-Crafts acylation to produce indanone derivatives. oup.com Another innovative approach involves the use of Meldrum's acid derivatives as the acylating agent. orgsyn.orgresearchgate.net This method provides an expedient and efficient route to 2-substituted 1-indanones and overcomes some of the challenges associated with the cyclization of carboxylic acids or acid chlorides. orgsyn.org

The Nazarov cyclization is another powerful tool for the synthesis of cyclopentenones, which can be considered as analogs of indanones. organic-chemistry.orgwikipedia.orgrsc.org This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.org While not the primary route to 5,6-dimethoxy-1-indanone, the principles of the Nazarov cyclization can be applied to the synthesis of related indane frameworks. rsc.org

| Cyclization Strategy | Precursor | Catalyst/Reagent | Product |

|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | 3-(3,4-dimethoxyphenyl)propanoic acid | Polyphosphoric acid (PPA) | 5,6-dimethoxy-1-indanone beilstein-journals.orgchinjmap.comd-nb.info |

| Catalytic Intramolecular Friedel-Crafts Acylation | Benzyl Meldrum's acid derivatives | Sc(OTf)3 | 2-substituted 1-indanones orgsyn.orgresearchgate.net |

| Catalytic Intramolecular Friedel-Crafts Acylation | Arylpropanoic acid chlorides | [ReBr(CO)5] | Indanone derivatives oup.com |

| Nazarov Cyclization | Divinyl ketones | Lewis or Brønsted acids | Cyclopentenones organic-chemistry.orgwikipedia.org |

Regioselective Synthesis Methodologies

The control of regioselectivity is a critical aspect of the synthesis of substituted aromatic compounds, including 5,6-Dimethoxy-1H-indene. The substitution pattern on the aromatic ring of the indene core is determined during the formation of the indanone precursor. Therefore, regioselective methodologies for the synthesis of indanones are of significant interest.

A notable example of achieving regioselectivity in indanone synthesis is through the manipulation of the reaction conditions in polyphosphoric acid (PPA)-mediated cyclizations. d-nb.info It has been demonstrated that the concentration of P2O5 in PPA can have a profound effect on the regioselectivity of the reaction. d-nb.info Specifically, for the reaction of an electron-rich arene with an α,β-unsaturated carboxylic acid, PPA with a low P2O5 content tends to favor the formation of the indanone isomer where the electron-donating group is meta to the carbonyl functionality. d-nb.info Conversely, PPA with a high P2O5 content promotes the formation of the isomer with the electron-donating group ortho or para to the carbonyl. d-nb.info This control over regioselectivity is crucial for selectively preparing either 5- or 6-substituted indanones. d-nb.info

In the context of 5,6-dimethoxy-1-indanone, the starting material, 3-(3,4-dimethoxyphenyl)propanoic acid, already possesses the desired substitution pattern on the phenyl ring. The intramolecular Friedel-Crafts acylation of this precursor leads to the desired 5,6-dimethoxy-1-indanone with high regioselectivity due to the directing effects of the methoxy groups. The electron-donating nature of the methoxy groups activates the aromatic ring towards electrophilic substitution, and the cyclization occurs at the position para to one methoxy group and ortho to the other, leading to the thermodynamically favored product.

For the synthesis of more complex functionalized indenes, other regioselective strategies have been developed. For instance, rhodium-catalyzed reactions of 2-(chloromethyl)phenylboronic acid with alkynes can yield indene derivatives with regioselectivity dependent on the steric nature of the alkyne substituents. organic-chemistry.org Similarly, iron-catalyzed reactions of N-benzylic sulfonamides with internal alkynes can produce highly functionalized indenes with excellent regioselectivity. organic-chemistry.org While these methods have not been specifically reported for 5,6-Dimethoxy-1H-indene, they represent the types of regioselective strategies that could be adapted for its synthesis and functionalization.

Novel Synthetic Route Development

The development of novel synthetic routes is driven by the need for more efficient, economical, and environmentally friendly processes. In the case of 5,6-Dimethoxy-1H-indene and its derivatives, much of the recent innovation has been spurred by its use as a key intermediate in the synthesis of pharmaceuticals like Donepezil. nih.govjst.go.jp

Another innovative strategy focuses on the catalytic intramolecular Friedel-Crafts reaction of benzyl Meldrum's acid derivatives. orgsyn.orgresearchgate.net This method provides a mild and efficient entry into 2-substituted 1-indanones, including 5,6-dimethoxy-2-methyl-1-indanone. orgsyn.org The use of a catalytic amount of a Lewis acid, such as Sc(OTf)3, and the generation of volatile byproducts (acetone and CO2) simplify the reaction workup and purification. orgsyn.org

Furthermore, the development of one-pot syntheses represents a significant advancement in synthetic efficiency. For example, a palladium-catalyzed direct acylation of ortho-iodoketones with aldehydes, followed by an intramolecular aldol (B89426) condensation, has been developed for the one-pot synthesis of substituted indenones. researchgate.net While this specific methodology has not been applied to 5,6-dimethoxy-1-indanone, it illustrates the trend towards more streamlined and efficient synthetic processes that could be adapted for the synthesis of the target compound and its derivatives.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition of a synthetic route from a laboratory-scale procedure to an industrial-scale process requires careful optimization of reaction conditions to maximize yield, minimize costs, and ensure safety and reproducibility. The synthesis of 5,6-Dimethoxy-1H-indene and its derivatives, particularly in the context of pharmaceutical manufacturing, is no exception. tandfonline.comnbinno.comnbinno.com

An efficient and industrially viable synthesis of Donepezil, which heavily relies on 5,6-dimethoxy-1-indanone as a starting material, highlights the importance of process optimization. tandfonline.comnbinno.com The condensation reaction between 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde has been optimized for large-scale preparation by using alkali metal carbonates as the base at elevated temperatures. tandfonline.com This approach is more economical and scalable compared to using strong, moisture-sensitive bases like lithium diisopropylamide. tandfonline.comnewdrugapprovals.org

The choice of solvent also plays a critical role in the optimization of these reactions. For instance, in Knoevenagel condensation reactions, protic solvents like ethanol (B145695) are often preferred over aprotic solvents due to their ability to stabilize intermediates and their lower toxicity. nih.gov The optimization of catalyst loading is another key factor. In catalytic reactions, minimizing the amount of catalyst used without compromising the reaction rate and yield is essential for reducing costs, especially when using expensive transition metal catalysts.

Furthermore, the development of one-pot procedures, as mentioned in the previous section, is a significant aspect of process optimization. By combining multiple synthetic steps into a single operation, one-pot syntheses can reduce the number of workup and purification steps, leading to savings in time, materials, and energy. researchgate.net The high purity of the starting material, 5,6-dimethoxy-1-indanone, often exceeding 99%, is also a critical factor for ensuring predictable reaction outcomes and high yields in scalable syntheses. nbinno.comnbinno.com

| Optimization Parameter | Strategy | Benefit |

|---|---|---|

| Choice of Base | Use of alkali metal carbonates instead of strong, hazardous bases like LDA tandfonline.comnewdrugapprovals.org | Improved safety, lower cost, and easier handling for large-scale synthesis |

| Solvent Selection | Employing greener and more effective solvents, such as ethanol in Knoevenagel condensations nih.gov | Enhanced reaction rates, improved product yields, and reduced environmental impact |

| Catalyst Loading | Minimizing the amount of catalyst required for efficient conversion | Reduced cost, especially with expensive catalysts, and simplified product purification |

| Process Consolidation | Development of one-pot synthetic procedures researchgate.net | Increased efficiency, reduced waste, and lower operational costs |

| Starting Material Purity | Ensuring high purity (e.g., >99%) of 5,6-dimethoxy-1-indanone nbinno.comnbinno.com | Predictable reaction outcomes, higher yields, and simplified purification of the final product |

Elucidation of Chemical Reactivity and Transformative Pathways of 5,6 Dimethoxy 1h Indene

Electrophilic Aromatic Substitution Patterns on the Dimethoxylated Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds where an atom, usually hydrogen, is replaced by an electrophile. wikipedia.org The regioselectivity and rate of this reaction are heavily influenced by the substituents already present on the benzene ring. wikipedia.org

In the case of 5,6-Dimethoxy-1H-indene, the two methoxy (B1213986) (-OCH3) groups on the benzene ring are powerful activating groups. They are electron-donating through resonance, increasing the nucleophilicity of the aromatic ring and making it more susceptible to electrophilic attack compared to unsubstituted benzene. youtube.com These methoxy groups are ortho- and para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

The positions available for substitution on the dimethoxylated ring of 5,6-Dimethoxy-1H-indene are C4 and C7.

Position C4: This position is ortho to the methoxy group at C5 and meta to the methoxy group at C6.

Position C7: This position is ortho to the methoxy group at C6 and meta to the methoxy group at C5.

Due to the strong ortho-directing nature of the methoxy groups, electrophilic substitution is expected to occur preferentially at the C4 and C7 positions. The formation of the cationic intermediate (a benzenium ion or σ-complex) is stabilized by the resonance contribution from the adjacent methoxy group. libretexts.org The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form the stabilized carbocation, followed by the loss of a proton to restore aromaticity. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Cyclopentene (B43876) Ring Reactivity: Additions and Rearrangements

The five-membered ring of 5,6-Dimethoxy-1H-indene exhibits reactivity typical of both alkenes and allylic systems. The double bond between C2 and C3 can undergo addition reactions, while the methylene (B1212753) group at C1 is, as previously mentioned, acidic and a site for nucleophilic attack after deprotonation.

The formation of the indenyl anion via deprotonation at C1 is a critical aspect of its reactivity. This anion is a potent nucleophile and can react with a variety of electrophiles, leading to the formation of C1-substituted indene (B144670) derivatives.

The double bond within the cyclopentene ring can participate in cycloaddition reactions and can be reduced, for example, through catalytic hydrogenation, to yield the corresponding indane derivative, 5,6-dimethoxyindane. The presence of the fused benzene ring can influence the stereoselectivity of these addition reactions. Rearrangements, such as the Wagner-Meerwein shift, can also occur under certain catalytic conditions, particularly in reactions involving carbocation intermediates. researchgate.net

Derivatization Strategies and Functional Group Interconversions

The versatile reactivity of the 5,6-dimethoxyindene scaffold allows for extensive derivatization. Many synthetic strategies utilize the corresponding ketone, 5,6-dimethoxy-1-indanone (B192829), which is readily accessible and serves as a key intermediate for functional group interconversions.

Amide derivatives are frequently synthesized in medicinal chemistry due to their diverse biological activities. sphinxsai.com The formation of an amide bond typically involves the coupling of a carboxylic acid or its activated derivative with an amine. toolforge.org

A common strategy for creating amide derivatives from the 5,6-dimethoxyindene scaffold involves using a precursor that contains a carboxylic acid or an amine functionality. For instance, a synthetic route to donepezil-lipoic acid hybrids started from an indanone derivative. semanticscholar.org In this synthesis, an amine-containing intermediate was coupled with lipoic acid using Benzotriazol-1-yl-oxy-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (PyBOP) as the coupling agent in the presence of a base, N,N-diisopropylethylamine, to form the final amide product. semanticscholar.org This highlights a general method where a functionalized indene derivative can be elaborated into complex amides.

Table 1: Example of Amide Formation

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Amine-functionalized indene derivative | Lipoic acid, PyBOP, N,N-diisopropylethylamine, CH2Cl2 | Lipoic acid amide derivative | semanticscholar.org |

Fusing heterocyclic rings, such as pyridine, to the indene core generates structurally complex molecules with significant potential in materials science and medicinal chemistry. Multi-component reactions are often employed for the efficient construction of these systems.

One reported method involves the synthesis of 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. researchgate.net This synthesis begins with 5,6-dimethoxy-1-indanone, which is first converted to a Schiff's base with 2-cyanoacetohydrazide. Subsequent cyclization with various 2-arylidenemalononitriles in the presence of a catalytic amount of piperidine (B6355638) yields the target pyridine-fused indene derivatives. researchgate.net

Another approach describes a three-component reaction between 1,3-indanedione, an aromatic aldehyde, and 6-aminopyrimidin-2,4(1H,3H)-dione to produce indeno[2',1':5,6]pyrido[2,3-d]pyrimidine derivatives. semanticscholar.org This demonstrates the utility of indanediones, which can be derived from indenes, in building complex fused heterocyclic systems.

Table 2: Synthesis of Fused Pyridine Derivatives

| Indene Precursor | Key Reagents | Reaction Type | Fused Heterocyclic Product | Reference |

|---|---|---|---|---|

| 5,6-Dimethoxy-1-indanone | 1. 2-Cyanoacetohydrazide 2. 2-Arylidenemalononitrile, Piperidine | Schiff's base formation followed by cyclization | Dihydropyridine-dicarbonitrile derivative | researchgate.net |

| 1,3-Indanedione | Araldehyde, 6-Aminopyrimidin-2,4(1H,3H)-dione, Choline hydroxide | Three-component reaction | Indeno[2',1':5,6]pyrido[2,3-d]pyrimidine | semanticscholar.org |

Thiosemicarbazones are a class of compounds known for their wide range of pharmacological activities. nih.gov They are typically synthesized through a condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a thiosemicarbazide (B42300). nih.govresearchgate.net

The synthesis of thiosemicarbazone derivatives of 5,6-dimethoxy-1H-indene generally proceeds via its oxidized form, 5,6-dimethoxy-1-indanone. The reaction involves the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of the indanone. This is followed by dehydration, often under acidic catalysis, to yield the corresponding thiosemicarbazone. nih.govmdpi.com

The general reaction is as follows: 5,6-dimethoxy-1-indanone + Thiosemicarbazide ⇌ 5,6-dimethoxy-1-indanone thiosemicarbazone + H2O

The reaction conditions are typically mild, often involving refluxing the reactants in an alcoholic solvent like ethanol (B145695). nih.gov

Table 3: General Synthesis of Thiosemicarbazone Derivatives

| Carbonyl Substrate | Reagent | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Aldehyde or Ketone (e.g., 5,6-dimethoxy-1-indanone) | Thiosemicarbazide | Ethanol, Reflux, often with a catalytic amount of acid | Thiosemicarbazone | nih.govresearchgate.netmdpi.com |

Compound Index

Oligomerization and Dimerization Processes of 5,6-Dimethoxy-1H-indene

The reactivity of the indene core, characterized by its strained five-membered ring and reactive double bond, makes it susceptible to oligomerization and dimerization reactions, particularly under acidic conditions. While specific studies on 5,6-Dimethoxy-1H-indene are not extensively detailed in the reviewed literature, the general mechanisms observed for the parent compound, 1H-indene, provide a foundational understanding of these processes. The reaction of 1H-indene in the presence of Friedel-Crafts acids typically yields a complex mixture of dimers, trimers, and higher oligomers. researchgate.net

The dimerization process is initiated by the protonation of the indene double bond, which generates a resonance-stabilized indanyl cation. This electrophilic intermediate then attacks a neutral indene molecule, leading to the formation of a dimeric carbocation. Subsequent deprotonation or hydride shifts can result in a variety of dimeric products. researchgate.net The reaction conditions, such as the nature of the acid catalyst and the temperature, significantly influence the distribution of the resulting products. researchgate.net For instance, the use of different catalysts can favor the formation of dimers over higher oligomers. researchgate.net

| Product Name | Structural Description | Formation Pathway |

|---|---|---|

| 6-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene | Product of indene alkylation. | Attack of indan-1-ylium ion on the 6-position of a neutral indene molecule. |

| 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene | Dimer formed via bonding at the 2-position. | Attack of indan-1-ylium ion on the 2-position of a neutral indene molecule. |

| 1-(2',3'-dihydro-1'H-inden-2'-yl)-1H-indene | Rearranged dimer. | Formation involves a 1,2-hydride rearrangement after the initial bonding event. |

| 2,3,1',3'-tetrahydro-[1,2']biindenylidene | Rearranged dimer. | Also formed following an acid-catalyzed 1,2-hydride rearrangement. |

The presence of electron-donating methoxy groups at the 5- and 6-positions of the indene ring in 5,6-Dimethoxy-1H-indene is expected to activate the aromatic ring, potentially influencing the regioselectivity of the alkylation step during dimerization compared to the unsubstituted indene.

Mechanistic Investigations through Deuterium (B1214612) Labeling and Kinetic Studies

Gold-Catalyzed Intramolecular Hydroalkylation Mechanistic Insights

Gold-catalyzed intramolecular hydroalkylation of ynamides represents a sophisticated method for synthesizing substituted indenes. acs.orgnih.gov In-depth mechanistic studies, combining deuterium labeling experiments and computational analysis, have provided significant insights into the reaction pathway. nih.govacs.orgresearchgate.net The proposed mechanism for this transformation does not proceed via direct C-H activation but through a pathway involving a highly reactive keteniminium ion intermediate. nih.govnih.gov

Deuterium labeling studies have been instrumental in verifying the intramolecular nature of this hydride transfer. nih.gov When a substrate specifically deuterated at the benzylic position was subjected to the optimized reaction conditions, the deuterium atom was observed to migrate to the double bond of the resulting indene product. nih.govacs.org This observation confirms that the hydrogen (or deuterium) atom at the benzylic position is the one that migrates during the reaction. nih.gov Furthermore, a significant kinetic isotope effect (KIE) of 8.4 was measured when comparing the reaction rates of the deuterated and non-deuterated substrates. nih.govacs.org This large KIE value provides strong evidence that the C-H bond cleavage at the benzylic position is involved in the rate-determining step, consistent with the nih.govresearchgate.net-hydride shift being the slowest step in the sequence. nih.gov

| Step | Description | Key Intermediate | Mechanistic Evidence |

|---|---|---|---|

| 1. Catalyst Coordination | Activation of the ynamide alkyne by the cationic gold(I) complex. | Gold-keteniminium ion | Proposed based on the known π-acidity of gold(I) catalysts. acs.org |

| 2. nih.govresearchgate.net-Hydride Shift | Intramolecular transfer of a hydride from the benzylic position to the keteniminium carbon. This is the rate-determining step. | Benzylic carbocationic gold adduct | Deuterium labeling confirms migration from benzylic position; large KIE (8.4) indicates C-H bond cleavage in the rate-determining step. nih.govacs.org |

| 3. Cyclization | Intramolecular attack of the vinylgold species onto the benzylic carbocation, forming the five-membered ring. | Cyclized indenylgold intermediate | A plausible and rapid step following the formation of the carbocation. acs.orgnih.gov |

| 4. Deprotonation/Protodeauration | Loss of a proton followed by protodeauration to release the indene product. | Final Indene Product | Regenerates the cationic gold catalyst for the next cycle. nih.govnih.gov |

Tautomerism and Isomerization Pathways

The indene scaffold can theoretically exist in different isomeric forms due to the position of the endocyclic double bond. The most stable isomer is typically the 1H-indene, where the double bond is conjugated with the aromatic ring. Tautomerization can lead to other forms, such as 2H-indene (iso-indene), although this isomer is generally less stable due to the disruption of the aromatic system's conjugation.

Within the context of the gold-catalyzed synthesis of indenes, alternative mechanistic pathways involving isomerization have been considered. One such alternative involves a final nih.govacs.org-hydride shift. acs.orgnih.gov After the cyclization step, which forms the five-membered ring, the resulting intermediate could potentially undergo a nih.govacs.org-hydride shift followed by the elimination of the gold(I) catalyst to yield the final indene product. acs.org However, the primary mechanistic pathway supported by deuterium labeling and computational studies involves a deprotonation followed by protodeauration sequence. nih.govnih.gov The pathway involving a Nazarov-type 4π-electrocyclization has also been considered but is deemed less likely due to the high energy transition state that temporarily disrupts aromaticity. acs.orgnih.gov These potential isomerization pathways highlight the complex reactivity landscape of the intermediates involved in the synthesis of the indene core.

Sophisticated Spectroscopic Characterization and Structural Analytics of 5,6 Dimethoxy 1h Indene Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

The structural framework of 5,6-Dimethoxy-1H-indene can be unequivocally established through the analysis of its ¹H (proton) and ¹³C (carbon-13) NMR spectra. While specific experimental data for this exact compound is not widely published, a detailed prediction of the chemical shifts (δ) can be derived from the analysis of parent indene (B144670) and related methoxy-substituted analogues. rsc.orgtandfonline.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, aliphatic, and methoxy (B1213986) protons. The symmetry of the dimethoxy-substituted benzene (B151609) ring simplifies the aromatic region.

Aromatic Protons (H-4, H-7): Two singlets are anticipated in the aromatic region (typically δ 6.8-7.5 ppm). The protons at the C-4 and C-7 positions are expected to appear as sharp singlets due to the lack of adjacent protons for spin-spin coupling. Based on data from similar compounds, these would likely appear around δ 6.9-7.1 ppm.

Vinylic Protons (H-2, H-3): The protons on the five-membered ring's double bond will appear as a multiplet or two distinct signals, typically in the range of δ 6.5-7.0 ppm. For instance, in the parent indene molecule, these protons appear around 6.55 and 6.88 ppm. chemicalbook.com

Aliphatic Protons (H-1): The methylene (B1212753) protons at the C-1 position are expected to produce a singlet or a narrow multiplet around δ 3.3-3.5 ppm. rsc.org

Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups at C-5 and C-6 will give rise to a sharp, intense singlet, typically in the upfield region of δ 3.8-4.0 ppm. rsc.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule.

Aromatic Carbons (C-4, C-5, C-6, C-7, C-3a, C-7a): The six carbons of the benzene ring will resonate in the typical aromatic region (δ 100-155 ppm). The carbons directly bonded to the oxygen atoms (C-5, C-6) are expected to be the most downfield-shifted within this group, likely appearing above δ 145 ppm. The other aromatic carbons will have distinct shifts based on their electronic environment.

Vinylic Carbons (C-2, C-3): The two sp²-hybridized carbons of the cyclopentadiene (B3395910) moiety will have signals in the δ 125-145 ppm range.

Aliphatic Carbon (C-1): The sp³-hybridized methylene carbon at C-1 is expected to show a signal in the upfield region, typically around δ 35-40 ppm. rsc.org

Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons will produce a single, sharp signal around δ 55-60 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,6-Dimethoxy-1H-indene

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | CH₂ | ~3.4 | ~38 |

| 2 | CH (vinylic) | ~6.6 | ~130 |

| 3 | CH (vinylic) | ~6.9 | ~144 |

| 3a | C (aromatic) | - | ~136 |

| 4 | CH (aromatic) | ~7.0 | ~104 |

| 5 | C (aromatic) | - | ~150 |

| 6 | C (aromatic) | - | ~150 |

| 7 | CH (aromatic) | ~7.0 | ~106 |

| 7a | C (aromatic) | - | ~142 |

| 5-OCH₃, 6-OCH₃ | CH₃ | ~3.9 | ~56 |

Two-dimensional (2D) NMR experiments are crucial for confirming structural assignments and probing the spatial arrangement of atoms. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable as it detects through-space correlations between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. nanalysis.comacdlabs.com

For 5,6-Dimethoxy-1H-indene, a NOESY spectrum would be expected to show several key correlations that confirm the substitution pattern and provide insight into the molecule's preferred conformation.

Methoxy-Aromatic Correlations: A distinct cross-peak would be observed between the methoxy protons (at C-6) and the aromatic proton at C-7. Similarly, a correlation is expected between the methoxy protons at C-5 and the aromatic proton at C-4. These correlations definitively confirm the positions of the methoxy groups relative to the remaining aromatic protons.

Intra-Ring Correlations: NOE correlations would be seen between adjacent protons on both the five- and six-membered rings. For example, the aliphatic protons at C-1 would show a correlation to the vinylic proton at C-2 and the aromatic proton at C-7, confirming the cyclic structure.

The absence or presence of specific NOE signals can help to understand the planarity and conformational dynamics of the indene ring system.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govscialert.net These two techniques are often complementary.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation causes molecular vibrations where there is a change in the dipole moment. esisresearch.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser), and it detects vibrations that cause a change in the polarizability of the molecule. esisresearch.orgresearchgate.net

For 5,6-Dimethoxy-1H-indene, the key functional groups—aromatic ring, C-O bonds, C-H bonds, and C=C double bonds—will give rise to a characteristic pattern of bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretching from the CH₂ group and the methoxy CH₃ groups are expected in the 2850-3000 cm⁻¹ region. researchgate.net

C=C Stretching: The stretching of carbon-carbon double bonds in the aromatic ring and the five-membered ring will produce a series of bands in the 1450-1625 cm⁻¹ region. scialert.net

C-O Stretching: The most prominent bands for the methoxy groups are the asymmetric and symmetric C-O-C stretching vibrations. The strong, characteristic asymmetric stretch is expected in the 1200-1275 cm⁻¹ region, while the symmetric stretch appears around 1000-1075 cm⁻¹. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring can provide information about the substitution pattern and are typically found in the 700-900 cm⁻¹ region.

Table 2: Predicted Key Vibrational Frequencies for 5,6-Dimethoxy-1H-indene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong | Medium |

| Aromatic C=C Stretch | 1625 - 1450 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong | Medium |

| Symmetric C-O-C Stretch | 1075 - 1000 | Medium | Weak |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong | Weak |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. researchgate.net For 5,6-Dimethoxy-1H-indene (C₁₁H₁₂O₂), the theoretical exact mass can be calculated.

Calculated Exact Mass:

Formula: C₁₁H₁₂O₂

Monoisotopic Mass: 176.08373 Da

An HRMS experiment would aim to measure a molecular ion peak ([M]⁺ or [M+H]⁺) that matches this calculated value to within a few parts per million (ppm), confirming the molecular formula.

Fragmentation Analysis: In addition to providing the exact mass, mass spectrometry can induce fragmentation of the molecular ion. Analyzing these fragments provides valuable structural information. For 5,6-Dimethoxy-1H-indene, characteristic fragmentation pathways would include:

Loss of a Methyl Group: A very common fragmentation for methoxy-aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da), leading to a prominent fragment ion at m/z 161.

Loss of Formaldehyde (B43269): Subsequent or alternative fragmentation could involve the loss of formaldehyde (CH₂O, 30 Da) from the methoxy group, resulting in a fragment at m/z 146.

Retro-Diels-Alder or Ring Cleavage: Fragmentation of the indene ring system itself can also occur, though these pathways can be more complex.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be built. researchgate.netacs.org

As of now, a single-crystal X-ray structure for the parent 5,6-Dimethoxy-1H-indene molecule is not available in public databases. However, analysis of related indene derivatives suggests that the bicyclic indene core is largely planar. eurjchem.com The methoxy groups would lie within this plane or be slightly twisted out of it. A crystal structure would definitively establish the planarity of the molecule and reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as π-stacking or C-H···O hydrogen bonds.

Electrochemical Analysis of Redox Behavior

Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of a molecule—its ability to be oxidized (lose electrons) or reduced (gain electrons). mdpi.com The dimethoxy-substituted benzene ring in 5,6-Dimethoxy-1H-indene is electron-rich, making it susceptible to oxidation.

A cyclic voltammetry experiment would likely show an irreversible or quasi-reversible oxidation wave at a positive potential. The two methoxy groups donate electron density to the aromatic ring, lowering the oxidation potential compared to unsubstituted indene or benzene. researchgate.netntnu.no The oxidation would likely involve the removal of one or two electrons from the π-system of the aromatic ring, forming a radical cation or dication, which may then be reactive and undergo subsequent chemical reactions. mdpi.com The precise potential at which this oxidation occurs provides a quantitative measure of the molecule's electron-donating ability.

Photophysical Characterization for Electronic Transitions and Luminescence Properties

The photophysical properties of 5,6-Dimethoxy-1H-indene, including its electronic transitions and luminescence characteristics, are of significant interest for understanding its behavior in various photochemical and photobiological processes. While direct and extensive research on the photophysics of 5,6-Dimethoxy-1H-indene is not widely available in the current body of scientific literature, a comprehensive understanding can be extrapolated from the well-documented properties of the parent chromophore, 1H-indene, and the known electronic effects of methoxy substituents on aromatic systems.

The electronic absorption spectrum of a molecule is dictated by the transitions of electrons from lower to higher energy orbitals upon the absorption of light. In aromatic systems like indene, these transitions primarily involve π-electrons. The introduction of substituents onto the aromatic ring can significantly modulate these transitions, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

The UV/Visible absorption spectrum of the parent compound, 1H-indene, has been well-characterized. Data from the National Institute of Standards and Technology (NIST) provides the basis for understanding the electronic transitions inherent to the indene scaffold.

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Solvent | Transition Type |

|---|---|---|---|

| 205 | 39810 | Hexane | π → π |

| 248 | 10000 | Hexane | π → π |

| 286 | 794 | Hexane | π → π |

| 293 | 631 | Hexane | π → π |

The introduction of two methoxy groups at the 5- and 6-positions of the 1H-indene ring is expected to have a pronounced effect on its photophysical properties. Methoxy groups (-OCH3) are strong electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic π-system. This electron donation increases the energy of the highest occupied molecular orbital (HOMO) to a greater extent than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.

This reduction in the energy gap typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Therefore, it is anticipated that the π → π* transitions in 5,6-Dimethoxy-1H-indene will be observed at longer wavelengths compared to unsubstituted 1H-indene. The presence of these electron-donating groups can also influence the intensity of the absorption bands.

The electron-donating methoxy groups in 5,6-Dimethoxy-1H-indene are expected to enhance the electron density of the aromatic ring, which can, in some cases, lead to an increase in the fluorescence quantum yield. However, other factors such as the rigidity of the molecule and the presence of non-radiative decay pathways also play a crucial role. A hypothetical representation of the expected shifts in the photophysical properties of 5,6-Dimethoxy-1H-indene relative to 1H-indene is presented below.

| Property | 1H-Indene | 5,6-Dimethoxy-1H-indene (Expected) | Reason for Expected Change |

|---|---|---|---|

| Absorption Maxima (λmax) | Shorter Wavelengths | Longer Wavelengths (Bathochromic Shift) | Electron-donating effect of methoxy groups reduces the HOMO-LUMO gap. |

| Molar Absorptivity (ε) | Baseline | Potentially Increased (Hyperchromic Effect) | Increased transition dipole moment due to electron donation. |

| Emission Maxima (λem) | Shorter Wavelengths | Longer Wavelengths (Bathochromic Shift) | Corresponds to the red-shifted absorption spectrum. |

| Fluorescence Quantum Yield (ΦF) | Baseline | Potentially Increased | Increased electron density may enhance radiative decay pathways. |

Computational Chemistry and Theoretical Modeling of 5,6 Dimethoxy 1h Indene Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5,6-Dimethoxy-1H-indene. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic structure of the molecule, providing a basis for predicting its geometry, energy, and other characteristics. DFT, particularly with hybrid functionals like B3LYP, offers a balance between computational cost and accuracy for organic molecules. Ab initio methods, while more computationally intensive, can provide benchmark results for molecular systems. These calculations are typically performed using specific basis sets, such as 6-311G(d,p), which define the mathematical functions used to describe the orbitals of the atoms.

Before predicting other properties, the most stable three-dimensional structure of 5,6-Dimethoxy-1H-indene must be determined. Geometry optimization is a computational process that finds the minimum energy arrangement of atoms, corresponding to the most stable molecular conformation. For a molecule with flexible groups like the methoxy (B1213986) substituents, a conformational landscape analysis is crucial. This involves exploring different rotational orientations (dihedral angles) of the methoxy groups relative to the indene (B144670) ring to identify all low-energy conformers. The results of such an analysis reveal the relative energies of different conformations and the energy barriers between them, indicating which structures are most likely to be present under given conditions. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Methods for Geometry Optimization

| Method | Functional/Level of Theory | Basis Set | Description |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, M06-2X, wB97XD | 6-311++G(d,p) | A popular and versatile method that balances accuracy with computational efficiency for organic molecules. |

| Ab Initio | Hartree-Fock (HF), Møller-Plesset (MP2) | cc-pVTZ | Based on first principles, these methods are computationally demanding but can be highly accurate. HF is a starting point, while MP2 includes electron correlation. |

Understanding the electronic structure of 5,6-Dimethoxy-1H-indene is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally signifies high chemical reactivity and low kinetic stability. For 5,6-Dimethoxy-1H-indene, the electron-donating methoxy groups are expected to raise the energy of the HOMO, influencing its reactivity in processes like electrophilic aromatic substitution. The spatial distribution of the HOMO and LUMO across the indene scaffold indicates the most probable sites for nucleophilic and electrophilic attack, respectively.

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. This tool is highly effective for predicting how a molecule will interact with other chemical species.

For 5,6-Dimethoxy-1H-indene, an MEP map would typically show:

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They are typically located around the oxygen atoms of the methoxy groups and the π-system of the aromatic ring.

Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. They are generally found around the hydrogen atoms.

Neutral Regions (Green): These areas have a near-zero potential.

By analyzing the MEP map, one can predict the sites where 5,6-Dimethoxy-1H-indene is most likely to engage in hydrogen bonding, as well as its orientation when approaching a reactant or a biological receptor.

Theoretical Prediction of Nonlinear Optical (NLO) Properties (Hyperpolarizability)

Organic molecules with extended π-conjugated systems can exhibit significant Nonlinear Optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. The key parameter for second-order NLO materials is the first hyperpolarizability (β). Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials before their synthesis.

For a molecule like 5,6-Dimethoxy-1H-indene, which has electron-donating methoxy groups (donors) attached to a π-system, modifications can be made to create a donor-π-acceptor (D-π-A) structure, which is known to enhance NLO response. Theoretical calculations would involve optimizing the molecular geometry and then computing the static and dynamic first hyperpolarizability values. Functionals such as CAM-B3LYP and M06-2X have shown reliability in predicting hyperpolarizability when compared with experimental data. The calculated values help assess the potential of 5,6-Dimethoxy-1H-indene derivatives as NLO materials.

Mechanistic Studies through Computational Simulations

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By simulating a proposed reaction pathway, researchers can identify transition states, intermediates, and the associated activation energies. For reactions involving 5,6-Dimethoxy-1H-indene, DFT calculations can be used to model the potential energy surface.

A typical computational study of a reaction mechanism involves:

Geometry Optimization: Calculating the stable structures of reactants, products, and any intermediates.

Transition State Search: Locating the highest energy point along the reaction coordinate, known as the transition state (TS). This is a first-order saddle point on the potential energy surface.

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the reaction path from the transition state down to the reactants and products to ensure the correct TS connects the desired species.

These simulations provide a detailed, step-by-step understanding of how a reaction proceeds, information that is often difficult to obtain through experimental means alone.

Molecular Modeling and Docking for Biological Target Interactions

Given the prevalence of the indene scaffold in biologically active compounds, molecular modeling and docking are used to investigate how 5,6-Dimethoxy-1H-indene and its derivatives might interact with biological targets like enzymes or receptors. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and preparing the 3D structure of the ligand (e.g., a derivative of 5,6-Dimethoxy-1H-indene).

Docking Simulation: Using software like AutoDock, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.

Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

For example, derivatives of dimethoxy-dihydro-1H-indene have been studied as potential tubulin polymerization inhibitors by docking them into the colchicine (B1669291) binding site of tubulin. Such studies can predict whether a compound is likely to be active and guide the design of new, more potent analogues.

Enzyme Active Site Docking (e.g., Cholinesterases, Succinate Dehydrogenase)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to model the interaction between a small molecule and a protein at the atomic level, helping to characterize the behavior of small molecules in the binding site of target proteins.

Cholinesterases

Derivatives of the indene core have been subjects of significant interest as inhibitors of cholinesterases, particularly acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease. mdpi.com Docking studies have been performed on potent and selective reversible inhibitors of AChE that contain the 5,6-dimethoxy-1-indanone (B192829) moiety, which is structurally related to 5,6-dimethoxy-1H-indene. nih.gov

One prominent study focused on 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, also known as Donepezil (E2020). nih.gov This molecule is a potent AChE inhibitor. nih.gov Docking simulations predicted that this indanone derivative spans the entire binding cavity of the AChE active site. nih.gov The binding is stabilized by a network of interactions: the ammonium (B1175870) group interacts primarily with Tryptophan 84 (Trp84) and Phenylalanine 330 (Phe330), the phenyl group also interacts with Trp84 and Phe330, and the 5,6-dimethoxy-1-indanone portion interacts mainly with Tyrosine 70 (Tyr70) and Tryptophan 279 (Trp279). nih.gov These residues are located within the catalytic and peripheral anionic sites of the enzyme, which are crucial for its function. nih.govresearchgate.net Understanding this binding topography provides critical insights into the high potency of such indene derivatives and guides the design of improved inhibitors. nih.gov

| Indene Moiety | Enzyme | Interacting Amino Acid Residues | Binding Site Location |

|---|---|---|---|

| 5,6-dimethoxy-1-indanone | Acetylcholinesterase (AChE) | Tyr70, Trp279 | Active Site Gorge |

Succinate Dehydrogenase

Succinate dehydrogenase (SDH), or Complex II, is a crucial enzyme in both the citric acid cycle and the electron transport chain, making it a significant target for metabolic studies. researchgate.net While specific docking studies involving 5,6-dimethoxy-1H-indene with SDH are not widely documented, the methodology has been applied to other molecules to probe the enzyme's active site. For instance, in silico molecular docking analysis of diclofenac (B195802) with human SDH revealed a strong binding affinity, with a calculated binding energy of -8.18 kcal/mol. researchgate.net The stability of this interaction was attributed to a combination of forces, including a hydrogen bond with Lysine 498 (LYS498) and multiple pi-alkyl and pi-pi stacked interactions with residues such as Tyrosine 543 (TYR543), Lysine 547 (LYS547), and Leucine 549 (LEU549). researchgate.net These interactions effectively stabilize the inhibitor within the active site, disrupting the enzyme's function. researchgate.net This type of analysis demonstrates the potential for using docking simulations to investigate the inhibitory activity of indene-based compounds against SDH.

| Example Ligand | Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Diclofenac | Succinate Dehydrogenase (SDH) | -8.18 | LYS498, TYR543, LYS547, LEU549 | Hydrogen Bond, Pi-Alkyl, Pi-Pi Stacked |

Tubulin Binding Site Analysis

Tubulin is a critical protein that polymerizes into microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. tandfonline.com This makes it an important target for anticancer drugs. tandfonline.com Tubulin has numerous binding sites for small molecules that can modulate its polymerization dynamics. nih.govnih.gov A comprehensive analysis combining computational and crystallographic methods has identified as many as 27 distinct binding sites on the tubulin protein. nih.govnih.gov

Research has shown that derivatives of dihydro-1H-indene can act as potent tubulin polymerization inhibitors by binding to the colchicine site. tandfonline.com A series of novel dihydro-1H-indene derivatives were designed and evaluated for this purpose, revealing potent antiproliferative and anti-angiogenic activities. tandfonline.com The most effective compounds were found to inhibit tubulin polymerization, induce cell cycle arrest at the G2/M phase, and stimulate apoptosis. tandfonline.com The computational analysis confirming their binding to the colchicine site on tubulin was central to understanding their mechanism of action. tandfonline.com This highlights the utility of binding site analysis in identifying and optimizing indene-based compounds as potential anticancer agents that target microtubule dynamics. tandfonline.com

| Compound Class | Target Protein | Identified Binding Site | Biological Effect |

|---|---|---|---|

| Dihydro-1H-indene derivatives | Tubulin | Colchicine Binding Site | Inhibition of tubulin polymerization, anti-angiogenic activity |

Homology Modeling for Receptor Structure Elucidation

When the experimental three-dimensional structure of a target protein has not been determined, homology modeling serves as an invaluable computational method to generate a structural model. nih.govnih.gov The technique constructs an atomic-resolution model of the "target" protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein, the "template". nih.gov This approach is a cornerstone of structure-based drug design, as the resulting model can be used for further computational studies, such as molecular docking, to investigate ligand-receptor interactions. nih.govresearchgate.net

The process involves identifying a suitable template structure from databases like the Protein Data Bank (PDB), aligning the target sequence with the template sequence, building the model, and then refining and validating it. nih.govnih.gov Homology modeling has been successfully applied to many classes of receptors, including G protein-coupled receptors (GPCRs), which are of significant pharmaceutical interest. nih.gov For example, homology models of melatonin (B1676174) MT1 and MT2 receptors have been constructed to study the binding of selective ligands. nih.gov

While specific studies detailing the use of homology modeling to elucidate a novel receptor structure for 5,6-dimethoxy-1H-indene were not identified, this methodology represents a critical potential step. Should a novel biological target for an indene derivative be identified for which no crystal structure exists, homology modeling would be the primary approach to generate a structural model of the binding site. This model would then enable in silico screening and rational design of new, more potent, and selective ligands based on the 5,6-dimethoxy-1H-indene scaffold.

Applications and Utility in Advanced Organic Synthesis and Materials Science

Strategic Intermediates in the Synthesis of Complex Natural Products and Bioactive Molecules

The structural framework of 5,6-Dimethoxy-1H-indene, particularly its oxidized form 5,6-dimethoxy-1-indanone (B192829), is a cornerstone in the synthesis of various pharmacologically significant molecules. chinjmap.com One of the most prominent examples is its role as a key precursor in the industrial synthesis of Donepezil, a leading medication for the palliative treatment of Alzheimer's disease. chinjmap.com The synthesis of Donepezil highlights the importance of the 5,6-dimethoxy indanone core in constructing the final complex structure of the active pharmaceutical ingredient.

Furthermore, derivatives of the closely related 4,5,6-trimethoxy-2,3-dihydro-1H-indene have been investigated as a core structure in the development of novel anticancer agents. nih.gov These compounds have been designed as tubulin polymerization inhibitors, exhibiting potent anti-angiogenic and antitumor properties. nih.gov Research has demonstrated that modifications to the indene (B144670) core, such as changing the methoxy (B1213986) substitution pattern, can significantly impact the antiproliferative activities of these derivatives. nih.gov For instance, a comparison between trimethoxy and dimethoxy analogs revealed a notable decrease in activity, underscoring the importance of the specific substitution on the indene ring for biological efficacy. nih.gov

The following table summarizes the bioactive molecules synthesized using derivatives of 5,6-Dimethoxy-1H-indene:

| Bioactive Molecule/Derivative Class | Therapeutic Area | Key Intermediate |

| Donepezil | Alzheimer's Disease | 5,6-Dimethoxy-1-indanone |

| Dihydro-1H-indene derivatives | Anticancer, Anti-angiogenic | 4,5,6-trimethoxy-2,3-dihydro-1H-indene |

Development of Indene-Derived Ligands for Homogeneous and Heterogeneous Catalysis

Indene and its derivatives are well-established as valuable ligands in the field of catalysis, owing to the "indenyl effect," which often leads to enhanced reactivity in metal complexes compared to their cyclopentadienyl (B1206354) counterparts. While specific research focusing exclusively on ligands derived from 5,6-Dimethoxy-1H-indene is not extensively documented in publicly available literature, the broader class of indenyl ligands provides a strong indication of their potential.

Indenyl ligands are integral to a variety of homogeneous catalytic processes. For instance, magnesium complexes bearing indolyl-functionalized ligands, which share structural similarities with functionalized indenes, have demonstrated efficient catalytic activities in the ring-opening polymerization of lactide and ε-caprolactone. rsc.org The electronic properties of substituents on the aromatic ring of such ligands can significantly influence the catalytic behavior of the metal center.

In the realm of heterogeneous catalysis, the modification of catalyst surfaces with organic ligands, such as N-heterocyclic carbenes, has been shown to tune the reactivity and selectivity of the catalyst. While direct applications of 5,6-Dimethoxy-1H-indene-derived ligands in this context are not widely reported, the principle of using structurally well-defined organic molecules to modulate the properties of heterogeneous catalysts is a burgeoning area of research.

Engineering of Novel Fluorescent and Luminescent Materials

Derivatives of indene are recognized for their potential in the development of fluorescent and luminescent materials. The fusion of an indene unit with other heterocyclic systems, such as pyrans, can lead to the formation of indenopyrans, which are known to possess interesting photophysical properties. nih.gov These compounds are often blue emitters in the solid state and in solution, with their fluorescence quantum yields being influenced by their stereochemistry (cis vs. trans isomers). nih.gov

While specific studies on the fluorescent properties of materials derived directly from 5,6-Dimethoxy-1H-indene are limited, the general principles of designing fluorescent molecules based on the indene scaffold are well-established. The electronic nature of the substituents on the indene ring plays a crucial role in determining the emission characteristics of the resulting materials. The methoxy groups in 5,6-Dimethoxy-1H-indene, being electron-donating, would be expected to influence the photoluminescent properties of its derivatives.

Integration into Organic Electronic Devices (e.g., Organic Photovoltaics)

The unique electronic properties of indene derivatives have led to their exploration in the field of organic electronics, particularly in organic solar cells (OSCs). Indene-C60 bisadducts, for example, have been utilized as electron acceptors in polymer-based solar cells, demonstrating improved power conversion efficiencies compared to standard fullerene acceptors. researchgate.net The functionalization of the fullerene core with an indene moiety can raise the Lowest Unoccupied Molecular Orbital (LUMO) energy level, leading to a higher open-circuit voltage (Voc) in the solar cell device. researchgate.net

Although direct integration of 5,6-Dimethoxy-1H-indene itself into organic electronic devices is not extensively reported, the successful use of other indene derivatives highlights the potential of this class of compounds. The methoxy substituents on the 5,6-Dimethoxy-1H-indene ring could be leveraged to fine-tune the electronic properties of resulting materials for optimal performance in devices such as organic photovoltaics.

Applications in Advanced Analytical Detection Methodologies (e.g., Fingerprint Detection)

One of the most well-documented and impactful applications of a derivative of 5,6-Dimethoxy-1H-indene is in the field of forensic science. Specifically, 5,6-dimethoxy-1,2-indandione, which is synthesized from 5,6-dimethoxy-1H-indene, has emerged as a superior reagent for the detection of latent fingerprints on porous surfaces like paper. annexpublishers.coslideshare.netnih.govresearchgate.net